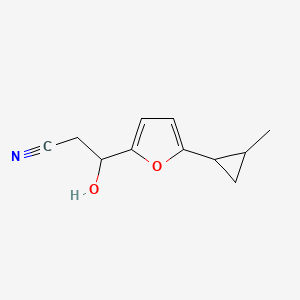
3-Hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanenitrile is a complex organic compound that features a furan ring substituted with a 2-methylcyclopropyl group and a hydroxypropanenitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanenitrile typically involves the formation of the furan ring followed by the introduction of the 2-methylcyclopropyl group and the hydroxypropanenitrile moiety. One common method involves the reaction of a furan derivative with a cyclopropyl-containing reagent under specific conditions to introduce the 2-methylcyclopropyl group. The hydroxypropanenitrile moiety can be introduced through a subsequent reaction involving a nitrile and a hydroxy group .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted furan derivatives.
Applications De Recherche Scientifique
3-Hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The furan ring and the hydroxypropanenitrile moiety can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanenitrile: shares similarities with other furan derivatives such as 5-(Furan-3-yl)-2-methylpent-1-en-3-one and other substituted furan compounds.
Uniqueness
- The presence of the 2-methylcyclopropyl group and the hydroxypropanenitrile moiety makes this compound unique compared to other furan derivatives. This unique structure contributes to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
3-hydroxy-3-[5-(2-methylcyclopropyl)furan-2-yl]propanenitrile |
InChI |
InChI=1S/C11H13NO2/c1-7-6-8(7)10-2-3-11(14-10)9(13)4-5-12/h2-3,7-9,13H,4,6H2,1H3 |
Clé InChI |
BEVORGFJRDIXIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC1C2=CC=C(O2)C(CC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(4-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13599479.png)
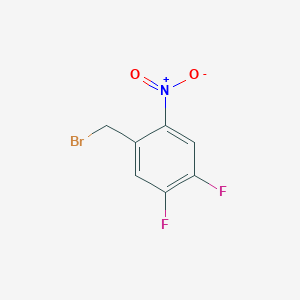
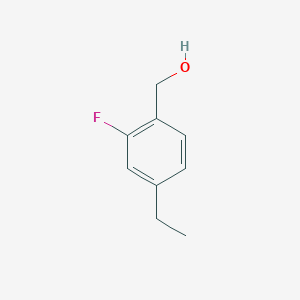
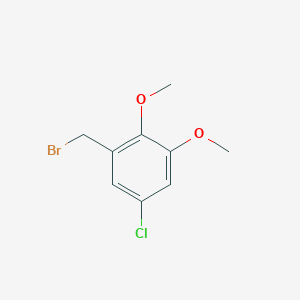
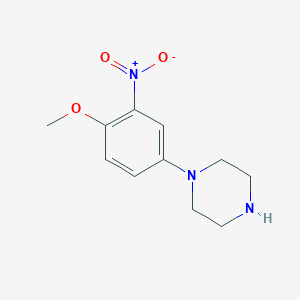
![5-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13599528.png)
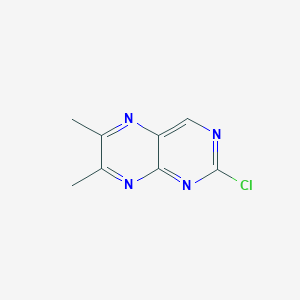
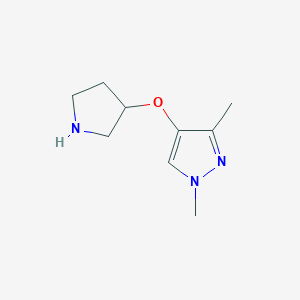
![2-methyl-1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-ol](/img/structure/B13599546.png)
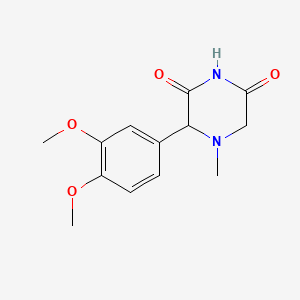
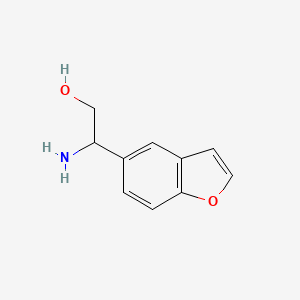

amino}propanoicacidhydrochloride](/img/structure/B13599557.png)

